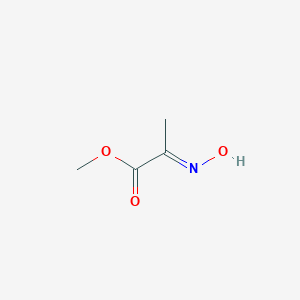
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one
概要
説明
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is an organic compound with the molecular formula C4H7NO3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a hydroxyimino group, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(hydroxyimino)-, methyl ester can be achieved through several methods. One common approach involves the reaction of propanoic acid with hydroxylamine to form the hydroxyimino derivative, followed by esterification with methanol. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(hydroxyimino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, precise control of reaction temperatures, and the use of advanced catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which propanoic acid, 2-(hydroxyimino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active hydroxyimino derivative, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester: Similar structure but with a hydroxy group instead of a hydroxyimino group.
Propanoic acid, 2-oxo-, methyl ester: Contains an oxo group instead of a hydroxyimino group.
Propanoic acid, 2-methyl-, methyl ester: Features a methyl group on the second carbon instead of a hydroxyimino group.
Uniqueness
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl (2E)-2-hydroxyiminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGQCNCLMAZCH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















